molecular formula C24H21N3O2S2 B11540553 N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11540553
M. Wt: 447.6 g/mol
InChI Key: MGWXXKQXYKCYIH-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety, a phenyl ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process might start with the formation of the benzothiazole core, followed by the introduction of the phenyl and acetamide groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imine or amide functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiazole derivatives or acetamide-containing molecules. Examples could be:

  • 2-(2-Hydroxyphenyl)benzothiazole
  • N-(2,6-Dimethylphenyl)acetamide

Uniqueness

The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H21N3O2S2

Molecular Weight

447.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H21N3O2S2/c1-15-6-5-7-16(2)23(15)27-22(29)14-30-24-26-19-11-10-18(12-21(19)31-24)25-13-17-8-3-4-9-20(17)28/h3-13,28H,14H2,1-2H3,(H,27,29)

InChI Key

MGWXXKQXYKCYIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

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